Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate

Catalog No.
S524871
CAS No.
83373-60-8
M.F
C11H15KOS2
M. Wt
266.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) ...

CAS Number

83373-60-8

Product Name

Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate

IUPAC Name

potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate

Molecular Formula

C11H15KOS2

Molecular Weight

266.5 g/mol

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1

InChI Key

IGULCCCBGBDZKQ-UHFFFAOYSA-M

SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Solubility

Soluble in DMSO

Synonyms

D 609, D-609, D609, tricyclodecan-9-yl xanthate, tricyclodecane-9-yl-xanthogenate, xanthate D609

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3OC(=S)[S-].[K+]

Description

The exact mass of the compound Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prodrug Development for Enhanced Antitumor Activity:

D609 is being studied as a prodrug for cancer treatment. Prodrugs are inactive compounds that are converted into active drugs inside the body. Research suggests that D609 exhibits improved chemical stability compared to other similar compounds. This stability allows it to circulate in the body for a longer duration before releasing the active anti-cancer agent []. Additionally, studies have shown that D609 demonstrates significant cytotoxicity, meaning it has the ability to kill cancer cells []. By modifying the structure of D609, researchers aim to improve its efficacy in inducing apoptosis (programmed cell death) in cancer cells, offering a potential new approach to cancer therapy [].

Potential Applications in Material Science and Catalysis:

While research on D609 itself in these areas is limited, studies on similar xanthate compounds provide insights into potential applications. Xanthates are a class of chemical compounds that share a similar structure to D609. Research has shown that xanthate complexes, like potassium 2-trithiocarbonatoethyl xanthate, can form complexes with various metals []. This ability to complex with metals suggests potential applications in catalysis, where these complexes can act as catalysts to accelerate chemical reactions, and in material science, where they might be used to develop new materials with specific properties [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

83373-60-8

Dates

Modify: 2023-08-15
1: Sun C, Shao J, Su L, Zhao J, Bi J, Yang S, Zhang S, Gao J, Miao J. Cholinergic neuron-like cells derived from bone marrow stromal cells induced by tricyclodecane-9-yl-xanthogenate promote functional recovery and neural protection after spinal cord injury. Cell Transplant. 2013;22(6):961-75. doi: 10.3727/096368912X657413. PubMed PMID: 23031841.
2: Bonilla F, Minahk C, Ajmat MT, Toranzo GS, Bühler MI. Identification of phospholipase activity in Rhinella arenarum sperm extract capable of inducing oocyte activation. Zygote. 2014 Nov;22(4):483-95. doi: 10.1017/S0967199413000348. PubMed PMID: 24016596.
3: Wu CH, Chang CH, Lin HC, Chen CM, Lin CH, Lee HM. Role of protein kinase C in BSA-AGE-mediated inducible nitric oxide synthase expression in RAW 264.7 macrophages. Biochem Pharmacol. 2003 Jul 15;66(2):203-12. PubMed PMID: 12826263.
4: Mauban JR, Zacharia J, Fairfax S, Wier WG. PC-PLC/sphingomyelin synthase activity plays a central role in the development of myogenic tone in murine resistance arteries. Am J Physiol Heart Circ Physiol. 2015 Jun 15;308(12):H1517-24. doi: 10.1152/ajpheart.00594.2014. PubMed PMID: 25888510; PubMed Central PMCID: PMC4469871.
5: Dimitrova DZ, Dimitrov SD, Iliev I, Mladenov MI, Hristov KL, Mihov DN, Duridanova DB, Gagov HS. Ghrelin signaling in human mesenteric arteries. J Physiol Pharmacol. 2010 Aug;61(4):383-90. PubMed PMID: 20814065.
6: Rohra DK, Yamakuni T, Ito S, Saito SY, Ohizumi Y. Evidence for the involvement of protein kinase C in acidic pH-induced contraction in spontaneously hypertensive rat aorta. Pharmacology. 2004 May;71(1):10-6. PubMed PMID: 15051918.
7: Watanabe M, Kitano T, Kondo T, Yabu T, Taguchi Y, Tashima M, Umehara H, Domae N, Uchiyama T, Okazaki T. Increase of nuclear ceramide through caspase-3-dependent regulation of the "sphingomyelin cycle" in Fas-induced apoptosis. Cancer Res. 2004 Feb 1;64(3):1000-7. PubMed PMID: 14871831.
8: Zholos AV, Tsytsyura YD, Gordienko DV, Tsvilovskyy VV, Bolton TB. Phospholipase C, but not InsP3 or DAG, -dependent activation of the muscarinic receptor-operated cation current in guinea-pig ileal smooth muscle cells. Br J Pharmacol. 2004 Jan;141(1):23-36. PubMed PMID: 14662735; PubMed Central PMCID: PMC1574170.
9: Schäfer U, Burgdorf C, Engelhardt A, Kurz T, Richardt G. Presynaptic effects of moxonidine in isolated buffer perfused rat hearts: role of imidazoline-1 receptors and alpha2-adrenoceptors. J Pharmacol Exp Ther. 2002 Dec;303(3):1163-70. PubMed PMID: 12438540.
10: Kozawa O, Suzuki A, Tokuda H, Kaida T, Uematsu T. Protein kinase C activation by interleukin (IL)-1 limits IL-1-induced IL-6 synthesis in osteoblast-like cells: involvement of phosphatidylcholine-specific phospholipase C. J Cell Biochem. 1997 Oct 1;67(1):103-11. PubMed PMID: 9328844.
11: Kozawa O, Suzuki A, Kaida T, Tokuda H, Uematsu T. Tumor necrosis factor-alpha autoregulates interleukin-6 synthesis via activation of protein kinase C. Function of sphingosine 1-phosphate and phosphatidylcholine-specific phospholipase C. J Biol Chem. 1997 Oct 3;272(40):25099-104. PubMed PMID: 9312119.
12: Vogt A, Pestell KE, Day BW, Lazo JS, Wipf P. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity. Mol Cancer Ther. 2002 Sep;1(11):885-92. PubMed PMID: 12481409.
13: Lin CH, Kuan IH, Lee HM, Lee WS, Sheu JR, Ho YS, Wang CH, Kuo HP. Induction of cyclooxygenase-2 protein by lipoteichoic acid from Staphylococcus aureus in human pulmonary epithelial cells: involvement of a nuclear factor-kappa B-dependent pathway. Br J Pharmacol. 2001 Oct;134(3):543-52. PubMed PMID: 11588108; PubMed Central PMCID: PMC1572984.
14: Wang N, Lv X, Su L, Zhao B, Zhang S, Miao J. D609 blocks cell survival and induces apoptosis in neural stem cells. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4780-3. PubMed PMID: 16872828.
15: Huet E, Brassart B, Wallach J, Debelle L, Haye B, Emonard H, Hornebeck W. [Effect of elastin peptides on the production of matrix metalloproteinase 2 by human skin fibroblasts in culture]. J Soc Biol. 2001;195(2):165-72. French. PubMed PMID: 11723829.
16: Miwa M, Kozawa O, Tokuda H, Uematsu T. Mitogen-activated protein (MAP) kinases are involved in interleukin-1 (IL-1)-induced IL-6 synthesis in osteoblasts: modulation not of p38 MAP kinase, but of p42/p44 MAP kinase by IL-1-activated protein kinase C. Endocrinology. 1999 Nov;140(11):5120-5. PubMed PMID: 10537140.
17: Wang N, Du CQ, Wang SS, Xie K, Zhang SL, Miao JY. D609 induces vascular endothelial cells and marrow stromal cells differentiation into neuron-like cells. Acta Pharmacol Sin. 2004 Apr;25(4):442-6. PubMed PMID: 15066210.
18: Kuo CT, Chiang LL, Lee CN, Yu MC, Bai KJ, Lee HM, Lee WS, Sheu JR, Lin CH. Induction of nitric oxide synthase in RAW 264.7 macrophages by lipoteichoic acid from Staphylococcus aureus: involvement of protein kinase C- and nuclear factor-kB-dependent mechanisms. J Biomed Sci. 2003 Jan-Feb;10(1):136-45. PubMed PMID: 12607534.
19: Chiang LL, Kuo CT, Wang CH, Chen TF, Ho YS, Kuo HP, Lin CH. Involvement of nuclear factor-kappaB in lipoteichoic acid-induced cyclooxygenase-2 expression in RAW 264.7 macrophages. J Pharm Pharmacol. 2003 Jan;55(1):115-23. PubMed PMID: 12625875.
20: Kato M, Hammam MA, Taniguchi T, Suga Y, Monde K. What Is the True Structure of D609, a Widely Used Lipid Related Enzyme Inhibitor? Org Lett. 2016 Feb 19;18(4):768-71. doi: 10.1021/acs.orglett.6b00025. PubMed PMID: 26854352.

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